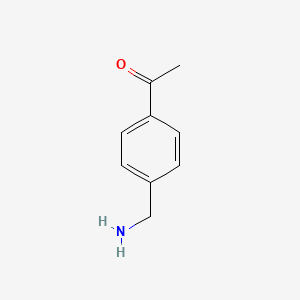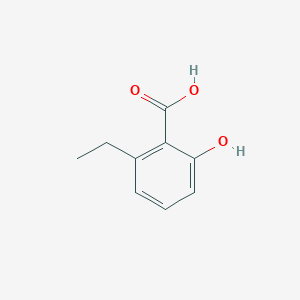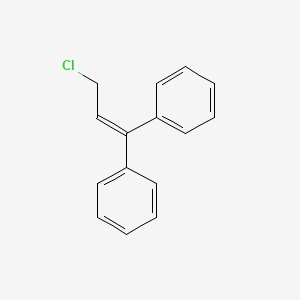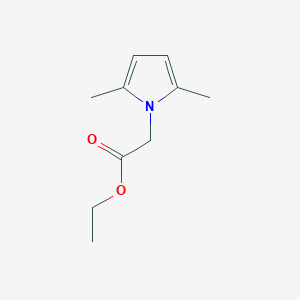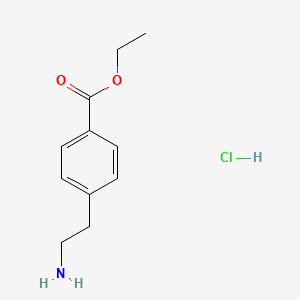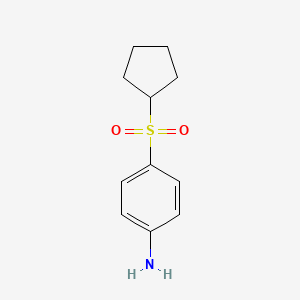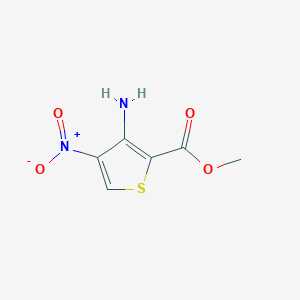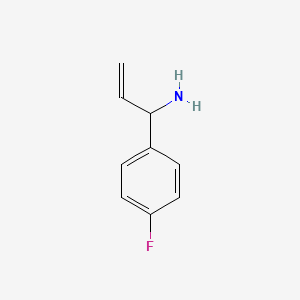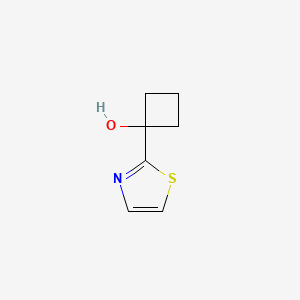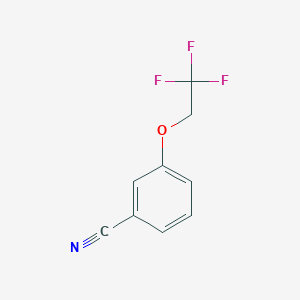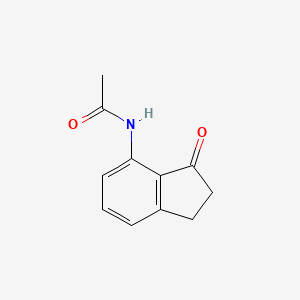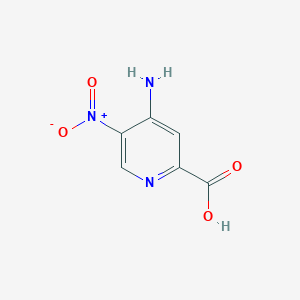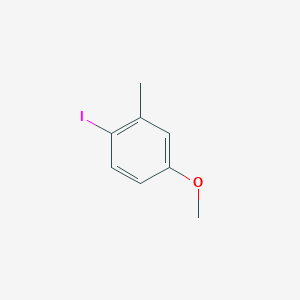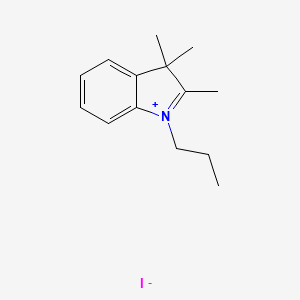
2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Descripción general
Descripción
2,3,3-Trimethyl-1-propyl-3H-indolium iodide is a chemical compound with the empirical formula C14H20IN . It has a molecular weight of 329.22 . The compound is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide can be represented by the SMILES string [I-].CCC[N+]1=C©C©©c2ccccc12 . The InChI representation is 1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
The compound has a melting point of 159-162 °C . The compound’s structure can be represented by the SMILES string [I-].CCC[N+]1=C©C©©c2ccccc12 and the InChI string 1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing Applications
2,3,3-Trimethyl-1-propyl-3H-indolium iodide plays a crucial role in developing fluorescent probes for various sensing applications. For instance, it has been used in the creation of BODIPY-based ratiometric fluorescent probes for sensitive and selective cyanide ion detection (Zhang et al., 2013). Additionally, it forms part of a colorimetric and fluorescent probe for the detection of biological thiols in aqueous solutions, demonstrating selective and sensitive response characteristics (Li et al., 2013). This compound also features in a ratiometric emission fluorescent probe for monitoring cyanide ion in live cells, highlighting its utility in biological and environmental analysis (Chao et al., 2016).
Corrosion Inhibition
Indolium-based ionic liquids, including derivatives of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide, have been synthesized and shown to act as unprecedented inhibitors for the corrosion of mild steel in an acid medium (Ahmed et al., 2019). This finding opens up potential applications in industrial corrosion prevention.
Photoelectric Conversion Properties
In the field of photoelectric conversion, derivatives of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide have been explored. For example, novel carboxylated hemicyanine dyes based on this compound demonstrate significant potential for use in dye-sensitized solar cells, offering promising photoelectric conversion properties (Yao et al., 2003).
Nonlinear Optical Applications
The compound has also been investigated in the context of nonlinear optical applications. A study reported the synthesis and physicochemical properties of a new Indolium-based nonlinear optical crystal, highlighting its suitability for third-harmonic generation applications (Palaniyasan et al., 2021).
Membrane Interactions and Drug Affinity Studies
It has been used as a sensitive membrane fluorescence probe to study the interactions between membranes and antioxidant flavonoids (Gao et al., 2018). This application is crucial for understanding drug bio-affinities and pharmacodynamics.
Alzheimer's Disease Research
In Alzheimer's disease research, 2-styrylindolium derivatives of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide have been evaluated as probes for visualizing neurofibrillary tangles in brain sections of patients, suggesting potential use in diagnostics and research into neurodegenerative diseases (Gu et al., 2012).
Propiedades
IUPAC Name |
2,3,3-trimethyl-1-propylindol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAILDKCWXHXQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584248 | |
| Record name | 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-1-propyl-3H-indolium iodide | |
CAS RN |
20205-29-2 | |
| Record name | 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-Trimethyl-1-propyl-3H-indolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



